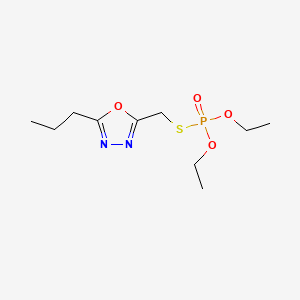
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as 5-propyl-1,3,4-oxadiazole-2-methanol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphorothioates.
Substitution: Substituted phosphorothioates with different nucleophiles.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of enzymes by forming covalent bonds with the active sites. The phosphorothioate group interacts with the serine residue in the active site of enzymes such as acetylcholinesterase, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the accumulation of neurotransmitters and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester, mixed with O,O-diethyl S-(2-(ethylthio)ethyl) phosphorothioate
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-propyl-1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphorothioates and contributes to its specific applications and mechanism of action.
Propiedades
Número CAS |
37934-17-1 |
|---|---|
Fórmula molecular |
C10H19N2O4PS |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H19N2O4PS/c1-4-7-9-11-12-10(16-9)8-18-17(13,14-5-2)15-6-3/h4-8H2,1-3H3 |
Clave InChI |
LHAVLVBMPFXNEL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(O1)CSP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


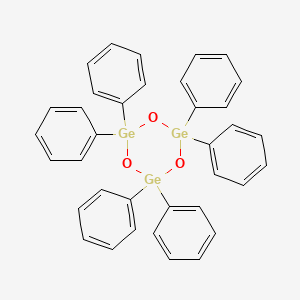
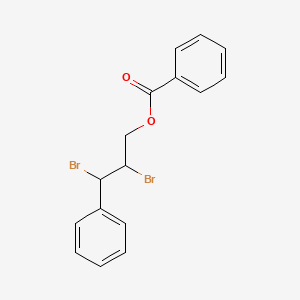
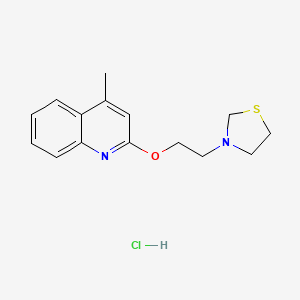
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
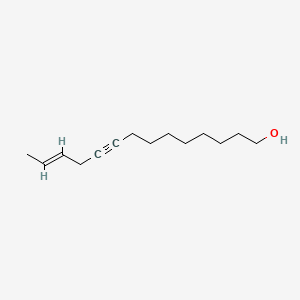

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
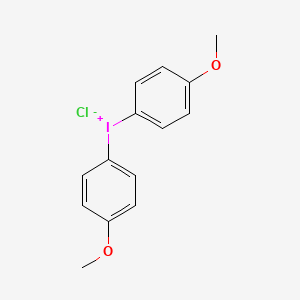
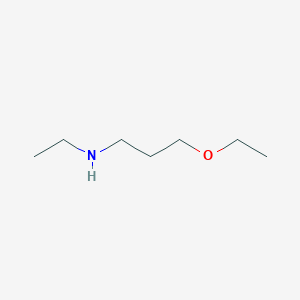

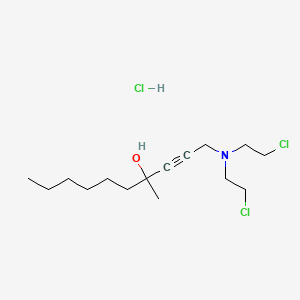

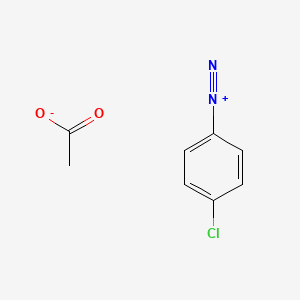
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
